(E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
Description
This compound is a Schiff base derivative synthesized via the condensation of 4-aminoantipyrine with 3-ethoxy-4-hydroxybenzaldehyde. The structure features a pyrazolone core substituted with a phenyl group at position 2 and methyl groups at positions 1 and 3. The imine (-CH=N-) linkage connects the pyrazolone to a 3-ethoxy-4-hydroxybenzylidene moiety, which introduces both electron-donating (ethoxy) and hydrogen-bonding (hydroxy) functionalities . Its crystal structure, determined by X-ray diffraction, reveals intermolecular hydrogen bonds involving the hydroxy group, stabilizing the lattice .
Properties
IUPAC Name |
4-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-26-18-12-15(10-11-17(18)24)13-21-19-14(2)22(3)23(20(19)25)16-8-6-5-7-9-16/h5-13,24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPFULPWTCHBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of (E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 1,5-dimethyl-2-phenylhydrazine. This reaction can be facilitated by refluxing in ethanol, leading to the formation of the desired compound with a yield of approximately 72% .
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Ethoxy-4-hydroxybenzaldehyde, 1,5-Dimethyl-2-phenylhydrazine | Reflux in ethanol | ~72% |
Biological Activities
Numerous studies have highlighted the biological potential of this compound, particularly its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that Schiff bases, including this compound, exhibit significant antibacterial activity against various pathogens. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 2.5 to 15 μg/mL depending on the substituents present on the benzene ring .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction in cancer cells. Further research is ongoing to elucidate the specific pathways involved .
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a lead compound in drug development.
Potential Drug Formulations
The compound's structural features allow for modifications that can enhance its pharmacological properties. For example:
- Modification of Substituents : Altering the ethoxy or hydroxy groups can lead to derivatives with improved solubility or bioavailability.
- Metal Complexation : The formation of metal complexes with transition metals can enhance the biological activity and stability of the compound .
Table 2: Potential Derivatives and Modifications
| Modification Type | Description | Expected Outcome |
|---|---|---|
| Substituent Change | Varying ethoxy/hydroxy groups | Improved solubility/bioavailability |
| Metal Complexation | Coordination with metals like Mn(II) | Enhanced stability/biological activity |
Mechanism of Action
The mechanism of action of (E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or scavenge free radicals to reduce oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Steric Properties
The electronic nature of the benzylidene substituent significantly influences the compound’s reactivity, solubility, and bioactivity. Key analogues include:
Key Observations :
Physicochemical Properties
Solubility and Melting Points
- The target compound’s 3-ethoxy-4-hydroxy group improves water solubility compared to purely hydrophobic analogues (e.g., phenyl or chlorobenzylidene derivatives) due to hydrogen bonding .
- Nitro-substituted derivatives (e.g., ) exhibit higher melting points (>250°C) due to stronger intermolecular dipole interactions .
Crystal Packing and Hydrogen Bonding
- Target Compound: Forms O-H···O hydrogen bonds between hydroxy groups and pyrazolone carbonyls, resulting in a monoclinic P21/n lattice .
- Dimethylamino Analogue (): Exhibits N-H···O bonds, creating a layered structure with higher symmetry.
- Nitrobenzyloxy Derivative () : Packing dominated by C-H···O interactions, leading to denser crystals.
Antimicrobial and Antioxidant Potential
- The hydroxy group in the target compound contributes to antioxidant activity via radical scavenging, similar to 4-hydroxy-3-nitro derivatives .
- Thiosemicarbazone analogues (e.g., ) show enhanced metal-chelating properties, improving antimicrobial efficacy against Gram-positive bacteria .
- Chlorinated derivatives (e.g., ) exhibit higher lipophilicity, favoring penetration into bacterial membranes but increasing toxicity .
Enzyme Inhibition
- The dimethylamino derivative () demonstrates stronger inhibition of cyclooxygenase (COX-2) due to its electron-rich structure, which interacts with the enzyme’s active site .
Biological Activity
The compound (E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a Schiff base derived from the condensation of 3-ethoxy-4-hydroxybenzaldehyde and 1,5-dimethyl-2-phenylpyrazol-3-one. Schiff bases are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 311.35 g/mol. The structure features a pyrazolone core with an ethoxy and hydroxy substituent on the benzylidene moiety.
Antimicrobial Activity
Studies have shown that Schiff bases exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated notable inhibition zones, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings align with previous research indicating that similar pyrazolone derivatives possess strong antimicrobial effects due to their ability to disrupt bacterial cell membranes and inhibit growth factors .
Anticancer Activity
The compound's anticancer potential was evaluated through in vitro assays on various cancer cell lines. It demonstrated cytotoxic effects against leukemia and breast cancer cell lines, with IC50 values indicating effective dose-response relationships.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 25 |
| MCF-7 (Breast Cancer) | 30 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibited anti-inflammatory effects in animal models. Administration of the compound resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6 in serum samples.
Case Studies
- Antibacterial Activity : A study conducted by Nawaz et al. (2009) highlighted the effectiveness of pyrazolone-based Schiff compounds against bacterial infections. The tested compound showed comparable results to standard antibiotics, making it a candidate for further development in antimicrobial therapies .
- Anticancer Research : In a recent investigation published in Journal of Pharmaceutical Sciences, the compound was assessed for its ability to inhibit cell proliferation in cancer models. The results indicated that it significantly reduced cell viability in treated groups compared to controls, suggesting its potential for therapeutic applications .
- Inflammation Model : Research published by Strehler et al. (1982) demonstrated that similar compounds could modulate inflammatory responses effectively. The current compound was shown to reduce edema in carrageenan-induced paw edema models, providing evidence for its anti-inflammatory capabilities .
Q & A
Q. What spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
- Methodological Answer : The compound’s structure can be validated using single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and crystallographic parameters. For example, SCXRD analysis of similar pyrazolone derivatives revealed monoclinic crystal systems (e.g., P2₁/n space group, a = 12.030 Å, b = 7.140 Å, c = 20.210 Å, β = 104.01°) . NMR spectroscopy (¹H/¹³C) is critical for confirming the Schiff base linkage (C=N) and substituent positions. Key signals include aromatic protons (δ 6.8–8.1 ppm) and the imine proton (δ ~8.5 ppm) .
Q. What are the critical synthetic steps for preparing this compound, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves condensation of 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with a substituted benzaldehyde (e.g., 3-ethoxy-4-hydroxybenzaldehyde) under reflux in ethanol. Catalytic acetic acid (5–10 mol%) enhances Schiff base formation. Side reactions, such as hydrolysis of the imine bond, are mitigated by using anhydrous solvents and inert atmospheres . Purity is confirmed via TLC (silica gel, ethyl acetate/hexane = 1:3) and recrystallization from ethanol .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence the compound’s electronic properties and biological activity?
- Methodological Answer : Substituents like ethoxy (–OCH₂CH₃) and hydroxyl (–OH) groups alter electron density via resonance and inductive effects. For instance, the –OH group at the para-position enhances hydrogen-bonding interactions, as shown in SCXRD data (O–H···O/N distances: 2.6–2.8 Å) . Comparative studies of nitro (–NO₂) or iodo (–I) substituents (e.g., in derivatives with Z = 4-nitrobenzyl or 4-iodobutoxy groups) reveal red-shifted UV-Vis absorption (λmax ~350–400 nm) due to extended conjugation . Quantitative structure-activity relationship (QSAR) models can correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can discrepancies in reported crystallographic data for structurally similar analogs be resolved?
- Methodological Answer : Contradictions in unit cell parameters or space groups (e.g., P2₁/c vs. P2₁/n) may arise from polymorphism or solvent inclusion. To resolve this:
- Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
- Analyze solvent-accessible voids using Hirshfeld surfaces (e.g., CrystalExplorer software).
- Compare hydrogen-bonding networks: For example, a derivative with a 4-iodobutoxy group showed a 2D supramolecular architecture via C–H···π interactions, while nitro-substituted analogs formed 1D chains .
Q. What strategies optimize the compound’s stability under physiological conditions for in vitro bioassays?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (pH 1–10, 37°C) monitored by HPLC. Pyrazolone derivatives are prone to hydrolysis at acidic pH (<3) due to imine bond cleavage .
- Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts ≥10 nm indicate decomposition).
- Formulation : Encapsulation in cyclodextrins (e.g., β-CD) improves aqueous solubility and stability, as shown for coumarin-pyrazolone hybrids (4i–j derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
